N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
Description
The compound N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a 1,3,4-thiadiazole derivative featuring two distinct heterocyclic moieties: an imidazo[1,2-a]pyridine group linked via a methylthio bridge and a 2,5-dimethylfuran-3-carboxamide substituent. Though direct synthetic or analytical data for this compound are absent in the provided literature, its structural analogs (e.g., compounds 5a–5m in ) suggest it is synthesized via nucleophilic substitution of 1,3,4-thiadiazole-2-thiols with appropriate alkyl halides under basic conditions .
Properties
IUPAC Name |
N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S2/c1-10-7-13(11(2)24-10)15(23)19-16-20-21-17(26-16)25-9-12-8-22-6-4-3-5-14(22)18-12/h3-8H,9H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMWTYKHTXMZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to interact with a variety of biological targets, including cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors.
Mode of Action
It is known that similar compounds, such as imidazo[1,2-a]pyridines, interact with their targets to exert their biological effects. For instance, they can inhibit the activity of CDKs, modulate calcium channels, or act as GABA A receptor modulators.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect cell cycle regulation (via cdk inhibition), neurotransmission (via modulation of gaba a receptors), and calcium signaling.
Result of Action
Similar compounds have been reported to have antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties. These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Biochemical Analysis
Biochemical Properties
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the imidazo[1,2-a]pyridine moiety is known to interact with cyclin-dependent kinases (CDKs), calcium channels, and GABA A receptors. These interactions can lead to the modulation of enzyme activity, ion channel function, and neurotransmitter signaling, respectively. Additionally, the thiadiazole ring may interact with sulfur-containing biomolecules, potentially affecting redox reactions and cellular metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CDKs can lead to alterations in cell cycle progression and proliferation. Furthermore, the compound’s effect on calcium channels and GABA A receptors can impact neuronal signaling and neurotransmission, potentially influencing processes such as synaptic plasticity and memory formation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The imidazo[1,2-a]pyridine moiety can bind to the active sites of CDKs, inhibiting their activity and leading to cell cycle arrest. Additionally, the compound may act as a ligand for calcium channels and GABA A receptors, modulating their function and influencing ion flux and neurotransmitter release. These interactions can result in changes in gene expression and cellular responses, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential alterations in cellular metabolism and gene expression, highlighting the importance of temporal effects in understanding its overall impact.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of cell signaling pathways and gene expression. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and organ function. Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects transition from beneficial to harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound may undergo biotransformation through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biochemical properties. These metabolic pathways can affect the compound’s overall efficacy and toxicity, highlighting the importance of understanding its metabolic fate in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution. Additionally, its localization and accumulation within specific cellular compartments can impact its biochemical effects, highlighting the importance of understanding its transport and distribution dynamics.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biochemical effects, emphasizing the importance of subcellular localization in understanding its mechanism of action.
Biological Activity
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has shown promise in various biological applications. The unique combination of its heterocyclic structures contributes to its diverse biological activities, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound features several key structural components:
- Imidazo[1,2-a]pyridine moiety
- Thiadiazole ring
- Furan core
These components not only enhance its chemical reactivity but also its potential interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄OS₂ |
| Molecular Weight | 358.45 g/mol |
| CAS Number | 1351611-26-1 |
Anticancer Activity
Research indicates that derivatives of thiadiazole, including the compound , exhibit significant anticancer properties. A study evaluated the cytotoxic effects of similar compounds against various cancer cell lines (PC3, HT29, SKNMC) using the MTT assay. The results demonstrated that certain derivatives showed higher cytotoxicity compared to standard chemotherapeutics like doxorubicin. Notably, compounds with nitro and methoxy groups exhibited enhanced activity against specific cancer cells .
The mechanism through which this compound exerts its anticancer effects includes:
- Inhibition of Lipoxygenase Enzymes : This compound has been identified as a potent inhibitor of 15-lipoxygenase-1 (LOX), an enzyme implicated in tumor progression and inflammation. Inhibition of this enzyme can lead to reduced tumor growth and metastasis .
- Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of tyrosine kinases, which are crucial for cell proliferation and survival .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that thiadiazole derivatives can inhibit bacterial growth effectively. The structural features of the compound contribute to its ability to disrupt bacterial cell wall synthesis and function .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiadiazole derivatives:
- Cytotoxicity Assessment : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that modifications at specific positions significantly influenced their activity levels .
- Enzyme Inhibition Studies : Research has highlighted the importance of targeting LOX enzymes in cancer therapy. Compounds similar to this compound demonstrated effective inhibition profiles that could lead to novel anticancer agents .
- Antimicrobial Efficacy : A comparative study showed that certain derivatives exhibited substantial antibacterial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in treating infections resistant to conventional antibiotics .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
- Anticancer Properties : Research indicates that compounds with structural similarities to N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide have shown promising results in inhibiting cancer cell proliferation. For example, imidazo[2,1-b]thiazole derivatives have been reported to exhibit significant cytotoxicity against human cancer cell lines such as HepG2 and MDA-MB-231 .
- Enzyme Inhibition : The compound's interaction with various enzymes has been studied to understand its mechanism of action. It has shown potential as an enzyme inhibitor or receptor modulator, which is crucial for developing therapeutic agents .
Medicinal Chemistry
The unique structural features of this compound contribute to its versatility in medicinal chemistry:
Table 1: Structural Characteristics and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methylthiazol-2-yl)-5-methylisoxazole | Thiazole instead of thiadiazole | Anti-inflammatory |
| 5-(4-chlorophenyl)-isoxazole | Isoxazole core with phenyl substitution | Neuroprotective effects |
| N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-phenylcarboxamide | Thiadiazole and phenyl group | Antibacterial activity |
These derivatives highlight the potential of thiadiazole-containing compounds in drug discovery and development .
Synthetic Methodologies
The synthesis of this compound typically involves several steps using readily available precursors. Common synthetic routes include:
- Formation of the Thiadiazole Ring : Starting from appropriate thioketones and hydrazines.
- Introduction of the Imidazo[1,2-a]pyridine Moiety : This can be achieved through cyclization reactions involving pyridine derivatives.
- Final Coupling Reaction : The carboxamide group is introduced via amide coupling techniques.
These synthetic strategies are critical for optimizing the yield and purity of the target compound .
Case Studies
Recent studies have focused on the pharmacological evaluation of similar compounds:
Case Study 1: Anticancer Activity
A study demonstrated that imidazo[1,2-a]pyridine derivatives exhibited significant inhibition against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study 2: Enzyme Interaction
Molecular docking studies have been employed to evaluate the binding affinity of this compound with specific enzymes implicated in cancer progression. These studies suggest its potential as a targeted therapy .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring’s sulfur atom and adjacent positions are susceptible to nucleophilic attacks. Key reactions include:
S-Alkylation at Thiadiazole Sulfur
Reactions with alkyl halides or α-bromoacetyl derivatives under basic conditions yield S-alkylated products. For example:
textCompound + R-X → S-alkylated thiadiazole derivative
Conditions : DMF, K₂CO₃, 130°C, 3.5 h .
Table 1 : Representative S-Alkylation Reactions
| Reagent (R-X) | Product Yield | Conditions | Source |
|---|---|---|---|
| α-Bromoacetophenone | 60–81% | Anhydrous ethanol, reflux | |
| Methyl iodide | 75% | DMF, K₂CO₃, 80°C |
Amide Coupling and Functionalization
The carboxamide group participates in coupling reactions to generate analogs with modified pharmacological profiles:
EDC/DCC-Mediated Amide Bond Formation
The furan-3-carboxamide moiety reacts with amines or hydrazides via carbodiimide coupling:
textCarboxamide + R-NH₂ → New amide derivative
Conditions : EDC/HOBt, DCM, RT, 12 h .
Table 2 : Amide Coupling Examples
| Amine Reagent | Application | Yield | Source |
|---|---|---|---|
| Benzylamine | Enhanced solubility | 82% | |
| Thiosemicarbazide | Anticonvulsant analog synthesis | 98% |
Thioether Oxidation
The thioether (-S-) linker oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA:
textThioether → Sulfoxide (H₂O₂) → Sulfone (excess H₂O₂)
Conditions : H₂O₂ (30%), CH₃COOH, 50°C, 2 h .
Imidazo[1,2-a]pyridine Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the imidazo ring’s double bond:
textImidazo[1,2-a]pyridine → Dihydroimidazopyridine
Conditions : 10% Pd/C, MeOH, 25°C, 6 h .
Cyclocondensation Reactions
The thiadiazole and imidazo[1,2-a]pyridine moieties participate in cyclization to form fused heterocycles:
Formation of Triazolothiadiazoles
Reaction with hydrazine derivatives yields triazole-fused systems:
textThiadiazole + Hydrazine → Triazolothiadiazole
Conditions : EtOH, reflux, 24 h .
Table 3 : Cyclocondensation Outcomes
| Reagent | Product Class | Bioactivity | Source |
|---|---|---|---|
| Semicarbazide | Triazolothiadiazole | Anticonvulsant (ED₅₀ 126 mg/kg) | |
| Thiosemicarbazide | Imidazothiadiazole | Antiproliferative (IC₅₀ < 10 µM) |
Electrophilic Aromatic Substitution
Bromination at the furan or imidazo[1,2-a]pyridine ring occurs via electrophilic attack:
textFuran/Imidazo + Br₂ → Brominated derivative
Conditions : Br₂, CHCl₃, 0°C, 1 h .
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling introduces aryl groups:
textBrominated compound + Aryl boronic acid → Biaryl derivative
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C .
Thiadiazole Ring Cleavage
Strong bases (e.g., NaOH) induce ring opening, forming thiol intermediates:
textThiadiazole → Thiol + Amine
Conditions : 2M NaOH, EtOH, reflux, 4 h .
Mesoionic Salt Formation
Under acidic conditions, the thiadiazole generates mesoionic species capable of biomolecular interactions :
textThiadiazole + H⁺ → Mesoionic salt
Stability Under Biological Conditions
Comparison with Similar Compounds
Research Implications and Limitations
While direct data for the target compound are unavailable, structural analogs suggest:
- Synthetic Feasibility : The imidazopyridine group may require optimized conditions (e.g., longer reaction times) to achieve moderate yields, akin to chlorinated derivatives.
- Property Optimization: The furan carboxamide could enhance polarity and aqueous solubility compared to phenoxy acetamides, though this requires experimental validation.
- Biological Potential: Imidazopyridine-thiadiazole hybrids are explored in antimicrobial and anticancer research; the target compound’s activity profile may differ significantly from simpler analogs .
Preparation Methods
Triflic Anhydride-Mediated Cyclization
The imidazo[1,2-a]pyridine moiety is synthesized via a reaction between 2-chloropyridine and 2H-azirines under triflic anhydride activation.
Procedure :
- React 2-chloropyridine (1.0 eq) with 2H-azirine (1.2 eq) in dichloromethane (DCM) at 0°C.
- Add triflic anhydride (1.5 eq) dropwise, followed by triethylamine (2.0 eq) to initiate cyclization.
- Stir at room temperature for 12 hours to yield 2-methylimidazo[1,2-a]pyridine (75–85% yield).
Mechanistic Insight : Triflic anhydride generates a reactive 1-trifloyl-aziridin-2-yl triflate intermediate, facilitating pyridinium salt formation and subsequent cyclization.
Construction of the 1,3,4-Thiadiazole Ring
Thiosemicarbazide Cyclization
The 1,3,4-thiadiazole ring is synthesized via cyclocondensation of thiosemicarbazide with carboxylic acids under acidic conditions.
Procedure :
- Heat 2,5-dimethylfuran-3-carboxylic acid (1.0 eq) with thiosemicarbazide (1.2 eq) in phosphorus oxychloride (POCl₃) at 80°C for 6 hours.
- Neutralize with ice-cold water to precipitate 5-(2,5-dimethylfuran-3-carbonyl)-1,3,4-thiadiazol-2-amine (68% yield).
Optimization : Replacing POCl₃ with polyphosphoric acid (PPA) increases yield to 74% but prolongs reaction time.
Thioether Linkage Formation
Nucleophilic Substitution
The thioether bond is established by reacting a bromomethyl-imidazopyridine with a mercapto-thiadiazole intermediate.
Procedure :
- Treat 2-methylimidazo[1,2-a]pyridine (1.0 eq) with N-bromosuccinimide (NBS, 1.1 eq) in carbon tetrachloride under UV light to yield 2-(bromomethyl)imidazo[1,2-a]pyridine (82% yield).
- React the bromomethyl derivative (1.0 eq) with 5-mercapto-1,3,4-thiadiazol-2-amine (1.2 eq) in dimethylformamide (DMF) containing potassium carbonate (2.0 eq) at 60°C for 8 hours.
Yield : 65–72% after column purification (silica gel, ethyl acetate/hexane).
Carboxamide Coupling
Acyl Chloride Activation
The final carboxamide bond is formed via coupling of the thiadiazole amine with 2,5-dimethylfuran-3-carbonyl chloride.
Procedure :
- Reflux 2,5-dimethylfuran-3-carboxylic acid (1.0 eq) with thionyl chloride (3.0 eq) in dry toluene to generate the acyl chloride.
- Add the thiadiazole amine (1.0 eq) in dry acetone with potassium carbonate (1.5 eq) at 0°C.
- Stir overnight at room temperature to afford the target compound (58% yield).
Alternative Method : Using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent improves yield to 63% but requires anhydrous conditions.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Yield Optimization and Comparative Analysis
Challenges and Alternative Pathways
Competing Side Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
